![molecular formula C22H20ClN B13774033 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine CAS No. 71740-44-8](/img/structure/B13774033.png)
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine is a chemical compound with the molecular formula C22H20ClN. It is known for its unique structure, which includes a fluoren-9-amine core substituted with a 4-chlorophenylmethyl group and two N,N-dimethyl groups. This compound has a molecular weight of 333.854 g/mol and a boiling point of 467.4°C at 760 mmHg .
Preparation Methods
The synthesis of 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine typically involves the reaction of fluoren-9-amine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding fluoren-9-amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include fluorenone derivatives, reduced amine derivatives, and substituted phenylmethyl derivatives .
Scientific Research Applications
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine include:
N-[(4-chlorophenyl)methyl]cyclopentanamine: This compound has a similar structure but with a cyclopentanamine core instead of a fluoren-9-amine core.
4-chlorophenyl methyl sulfone: This compound shares the 4-chlorophenyl group but differs in its sulfone functional group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoren-9-amine core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
71740-44-8 |
|---|---|
Molecular Formula |
C22H20ClN |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine |
InChI |
InChI=1S/C22H20ClN/c1-24(2)22(15-16-11-13-17(23)14-12-16)20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14H,15H2,1-2H3 |
InChI Key |
ZWRZEDFSZILPLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)


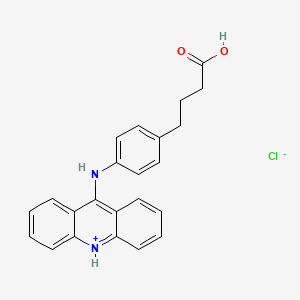

![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)

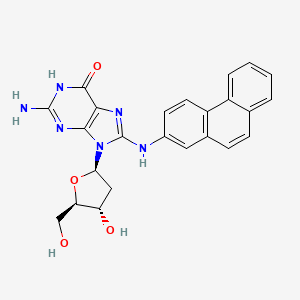
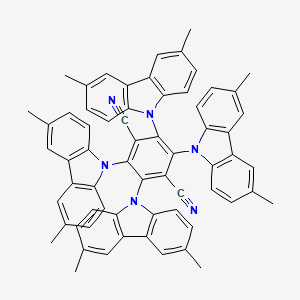
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
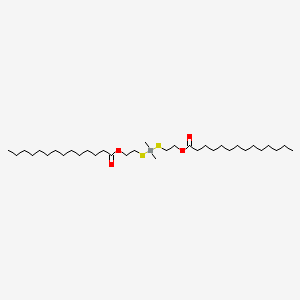
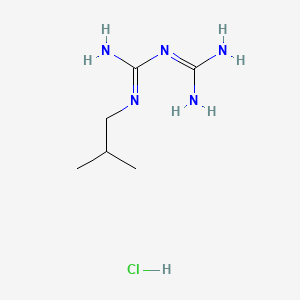
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)

